(+)-Maackiain

Apoptosis Leukemia Glycoside Comparison

Enantiomeric purity determines pterocarpan bioactivity-glycosylated analogs (e.g., trifolirhizin) show markedly reduced apoptotic potency. (+)-Maackiain (CAS 19908-48-6) provides: • Selective MAO-B inhibition (IC50=0.68μM, SI=126.20) with BBB penetration for Parkinson's/Alzheimer's models • TNBC antiproliferative activity (IC50=20.99-25.24μM) via miR-374a/GADD45A axis • Validated larvicidal activity against Aedes aegypti (LC50=21.95μg/mL) Verify enantiomeric purity upon receipt to ensure experimental reproducibility.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 19908-48-6
Cat. No. B034798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Maackiain
CAS19908-48-6
Synonyms6a,12a-dihydro-6H-(1,3)dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3-ol
inermin
inermin, (6aR-cis)-isomer
inermin, (6aS-cis)-isomer
maackiain
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
InChIInChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m1/s1
InChIKeyHUKSJTUUSUGIDC-BDJLRTHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Maackiain Procurement and Differentiation Evidence


(+)-Maackiain (CAS 19908-48-6) is a pterocarpan phytoalexin derived primarily from leguminous plants including Sophora flavescens and Maackia amurensis [1]. As a member of the second largest group of isoflavonoids, maackiain exhibits a broad pharmacological profile spanning anti-inflammatory, anti-cancer, antifungal, and neuroprotective activities [2]. Key differentiators among pterocarpans include stereochemistry—with (+)-maackiain being the predominant natural enantiomer in certain species—and the presence of a 3-hydroxy and 8,9-methylenedioxy substitution pattern that fundamentally distinguishes its biological performance from structurally similar analogs [1]. This guide provides quantitative, comparator-driven evidence to support informed procurement decisions for (+)-maackiain.

(+)-Maackiain: Why Substitution Fails


Substituting maackiain with closely related pterocarpans such as medicarpin, pisatin, or homopterocarpin, or with glycosylated derivatives like trifolirhizin, fails because these compounds exhibit fundamentally different biological activities even within the same class. Stereochemistry critically determines antifungal toxicity: the unnatural (+) enantiomer of maackiain can be more inhibitory to certain fungal pathogens than the naturally occurring (−) form, demonstrating that enantiomeric purity is a non-negotiable procurement specification [1]. Furthermore, glycosylation significantly reduces apoptotic potency—trifolirhizin, the maackiain glycoside, shows markedly lower apoptosis induction in HL-60 leukemia cells compared to the aglycone [2]. Generic substitution therefore compromises experimental reproducibility and therapeutic outcomes. The following section provides quantitative evidence for these differences.

(+)-Maackiain Quantitative Comparator Evidence vs. Analogs


Apoptosis Induction vs. Trifolirhizin

Direct head-to-head comparison in HL-60 human promyelotic leukemia cells demonstrated that the extent of apoptosis induction by maackiain was significantly larger than that by trifolirhizin, its glycosylated derivative [1]. Both compounds induced DNA fragmentation to oligonucleosomal-sized fragments in a concentration- and time-dependent manner, but the aglycone maackiain exhibited superior pro-apoptotic potency. This finding is critical for researchers selecting between the aglycone and glycoside forms for apoptosis-related studies.

Apoptosis Leukemia Glycoside Comparison

Enantiomeric Purity Determines Antifungal Toxicity

A comprehensive study testing enantiomers of maackiain and pisatin against 36 fungal isolates representing 19 species revealed that the unnatural enantiomer of maackiain was often more inhibitory to pathogenic fungi than the naturally occurring enantiomer [1]. In general, non-host phytoalexins were more inhibitory than host phytoalexins to growth of these pathogens [1]. For red clover pathogens that synthesize (−)-maackiain, the (+) enantiomer exhibited superior antifungal activity [1]. This demonstrates that stereochemical identity is a critical procurement specification.

Antifungal Stereochemistry Phytoalexin

Superior Antioxidant Activity vs. Homopterocarpin

In a comparative study of pterocarpans isolated from Millettia aboensis root bark, maackiain (compound 3) exhibited the highest antioxidant activity among the isolated compounds, with an IC50 of 83 µg/mL in the DPPH radical scavenging assay [1]. While quantitative comparator data for homopterocarpin and secundiflorol I from the same study are not fully specified in the abstract, maackiain was identified as the most potent antioxidant pterocarpan in this head-to-head comparison [1].

Antioxidant DPPH Pterocarpan Comparison

Blood Accumulation vs. Other Botanicals

In a pharmacokinetic study of Antitumor B (ATB) botanical drug in mice, maackiain exhibited an 8.5-fold accumulation in blood following multiple-dose oral administration, compared to a 23.2-fold accumulation for dictamine [1]. This differential accumulation profile among key active components indicates that maackiain's systemic exposure is distinct and cannot be inferred from other botanical components [1]. Despite poor oral bioavailability due to first-pass metabolism, repeated dosing leads to significant blood accumulation [1].

Pharmacokinetics Accumulation Oral Bioavailability

MAO-B Selective Inhibition vs. Isoflavonoids

Maackiain exhibits strong and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 value of 0.68 μM and a selectivity index (MAO-B/MAO-A) of 126.20 [1]. This high selectivity distinguishes maackiain from many isoflavonoids that lack this neuroprotective target engagement [1]. The compound also demonstrates good blood-brain barrier (BBB) penetration and low cytotoxicity, supporting its potential in neurodegenerative disease research [1].

MAO-B Neuroprotection Selectivity

Larvicidal Activity and Synergy with Medicarpin

Maackiain alone exhibits strong larvicidal activity against Aedes aegypti mosquito larvae, with an LC50 of 21.95 ± 1.34 µg/mL [1]. Notably, a mixture of maackiain and medicarpin showed enhanced potency with an LC50 of 17.5 ± 1.87 µg/mL, representing a 20.3% improvement over maackiain alone [1]. This synergistic effect suggests that maackiain can be effectively formulated with medicarpin for improved vector control applications [1].

Larvicidal Aedes aegypti Vector Control

(+)-Maackiain: Research and Industrial Applications


TNBC Mechanistic and Therapeutic Studies

Maackiain demonstrates specific anti-cancer activity in TNBC models, with IC50 values of 25.24 μM in MDA-MB-231 cells and 20.99 μM in BT549 cells [1]. It suppresses TNBC cell proliferation, foci formation, migration, and invasion, and exerts significant inhibitory effects on tumor growth in vivo [1]. The compound induces apoptosis via modulation of the miR-374a/GADD45A axis, providing a defined molecular mechanism [1]. This targeted activity supports maackiain's use as a tool compound for TNBC pathway studies and potential therapeutic development [1].

Enantiomer-Specific Antifungal Studies

Due to the differential toxicity of maackiain enantiomers against phytopathogenic fungi, (+)-maackiain is specifically recommended for studies involving fungal pathogens where the unnatural enantiomer shows enhanced inhibitory activity [2]. The compound serves as a critical reference standard for phytoalexin research and for developing transgenic plants with enhanced fungal resistance [2]. Researchers must verify enantiomeric purity upon procurement to ensure experimental consistency.

Neuroprotection and MAO-B Inhibition Studies

With potent and selective MAO-B inhibition (IC50 = 0.68 μM, selectivity index = 126.20) and demonstrated blood-brain barrier penetration, maackiain is an excellent candidate for neurodegenerative disease research, particularly for Parkinson's disease and Alzheimer's disease models [3]. Its low cytotoxicity profile further supports its use in neuronal cell-based assays [3].

Mosquito Vector Control Research

Maackiain's validated larvicidal activity against Aedes aegypti (LC50 = 21.95 ± 1.34 µg/mL) [4] supports its use as a natural product lead compound for developing novel mosquito control agents. The demonstrated synergy with medicarpin (LC50 = 17.5 ± 1.87 µg/mL) offers a formulation advantage for enhanced efficacy [4]. This application is particularly relevant for dengue and Zika vector control research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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